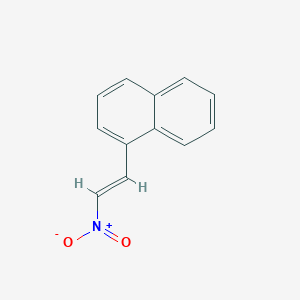

1-(2-Nitrovinyl)naphthalene

Description

Evolution of Nitrovinyl Aromatic Compounds in Organic Synthesis

The journey of aromatic nitro compounds in organic synthesis is a story of evolving utility. scispace.com Historically, their primary role was as precursors to aromatic amines, which are fundamental to the dye industry. scispace.comsci-hub.se However, contemporary research has shifted focus, increasingly utilizing nitro compounds as reactive intermediates for constructing complex molecular architectures. scispace.comresearchgate.net

The nitro group is a powerful electron-withdrawing group, a property that profoundly influences the reactivity of the molecule it is attached to. researchgate.netnumberanalytics.com This electronic characteristic is expertly harnessed in nitrovinyl aromatic compounds, making them highly versatile building blocks. Their synthesis is often achieved through the classic Henry reaction (also known as the nitroaldol reaction), which involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org

The synthetic potential of the resulting β-nitro alcohols is significant. They can be readily dehydrated to form the corresponding nitroalkenes. wikipedia.org These nitroalkenes are valuable intermediates, participating in a wide array of transformations including Michael additions, cycloadditions like the Diels-Alder reaction, and reductions to yield β-amino alcohols. scispace.comsci-hub.sewikipedia.org This reactivity profile has made nitrovinyl aromatic compounds indispensable tools for synthesizing a variety of compounds, including heterocyclic systems like indoles and pyrroles. scispace.com

Significance of the Naphthalene (B1677914) Scaffold in Chemical Research

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a cornerstone in medicinal chemistry and materials science. nih.govijpsjournal.com It is an extensively explored conjugated system that serves as a foundational structure for a multitude of functional molecules. nih.gov The rigid, planar, and lipophilic nature of the naphthalene core makes it an excellent platform for developing bioactive compounds. nih.govmdpi.com

The significance of this scaffold is underscored by the number of FDA-approved drugs that incorporate it. ekb.eg Medications such as the anti-inflammatory drug Naproxen, the beta-blocker Propranolol, and the anti-tuberculosis agent Bedaquiline all feature the naphthalene moiety. nih.govekb.egresearchgate.net The broad spectrum of biological activities associated with naphthalene derivatives is remarkable, encompassing anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. ijpsjournal.commdpi.comekb.eg This versatility stems from the scaffold's suitability for diverse structural modifications, which allows for the fine-tuning of its pharmacological profile. nih.govmdpi.com

Beyond pharmaceuticals, naphthalene derivatives are integral to the production of dyes, pigments, pesticides, and polymers. numberanalytics.comijrpr.com In essence, the naphthalene framework is a privileged structure, providing a robust and adaptable base for the design of novel functional materials and therapeutic agents. researchgate.net

Research Perspectives on 1-(2-Nitrovinyl)naphthalene within Contemporary Organic Chemistry

1-(2-Nitrovinyl)naphthalene emerges as a compound of significant interest, embodying the combined reactivity of the nitrovinyl group and the structural advantages of the naphthalene scaffold. Research has illuminated its utility as a versatile intermediate in a variety of advanced organic transformations.

Synthesis and Physical Properties

The compound is typically synthesized via the Henry condensation of 1-naphthaldehyde (B104281) and nitromethane (B149229), followed by dehydration of the intermediate nitro-alcohol. buchler-gmbh.comrsc.org Alternative methods, such as the decarboxylative nitration of (E)-3-(naphthalen-1-yl)acrylic acid, have also been developed. rsc.org It presents as a yellow solid with a distinct melting point, indicating its stability under standard conditions. rsc.org

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H9NO2 | smolecule.com |

| Molecular Weight | 199.21 g/mol | bldpharm.com |

| Appearance | Yellow Solid | rsc.org |

| Melting Point | 84-86 °C | rsc.org |

| Synthesis Yield (Example) | 91% | rsc.org |

Reactivity and Applications in Synthesis

The contemporary relevance of 1-(2-Nitrovinyl)naphthalene is defined by its role as a precursor in the synthesis of complex molecules. Its electron-deficient double bond makes it an excellent Michael acceptor and a reactive component in cycloaddition reactions.

Cascade Reactions: It is employed in organocatalyzed cascade reactions. For instance, it reacts with substituted phenols in a Michael addition-cyclization sequence to produce highly substituted, stereochemically rich benzopyrans. nih.gov

Stetter Reaction: It serves as a key starting material in N-heterocyclic carbene (NHC)-catalyzed Stetter reactions for the annulation and synthesis of substituted naphthoquinones. scribd.com

Sulfonylation: The vinyl group can undergo sulfonylation reactions, demonstrating the compound's utility in forming new carbon-sulfur bonds. scispace.comccspublishing.org.cn

Diels-Alder Reactions: The nitrovinyl moiety can act as a dienophile in [4+2] cycloaddition reactions, providing a pathway to complex polycyclic systems. researchgate.netwikipedia.orgsigmaaldrich.com

Medicinal Chemistry Scaffolds: Research has identified 1-(2-Nitrovinyl)naphthalene as a ligand for the retinoid X receptor α (RXRα). researchgate.net Studies indicate that the nitrovinyl group is crucial for its biological activity, engaging in a Michael addition to form a covalent bond with a cysteine residue in the receptor's binding site. researchgate.net This highlights its potential as a scaffold for developing targeted therapeutic agents.

Heterocycle Synthesis: Bromo-substituted derivatives of 1-(2-nitrovinyl)naphthalene are used as substrates for synthesizing complex pyrroles, which are important heterocyclic cores. rsc.org

| Reaction Type | Reactant(s) | Product Type | Reference |

|---|---|---|---|

| Cascade Reaction (Michael Addition/Cyclization) | 2-(2-Nitrovinyl)phenols | Trisubstituted Benzopyrans | nih.gov |

| Stetter Reaction | Phthalaldehyde | Naphthoquinones | scribd.com |

| Sulfonylation | Sulfinic Acids | Vinyl Sulfones | scispace.comccspublishing.org.cn |

| Pyrrole (B145914) Synthesis (from bromo-derivative) | β-Enamino Ester | Substituted Pyrroles | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitroethenyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRGHIXNKWOUEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298147 | |

| Record name | 1-(2-NITROVINYL)NAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4735-49-3 | |

| Record name | 1-(2-NITROVINYL)NAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Nitrovinyl Naphthalene and Its Analogs

Classical Approaches to Nitrovinyl Naphthalene (B1677914) Synthesis

Traditional methods for synthesizing nitrovinyl arenes, including 1-(2-nitrovinyl)naphthalene, have long been established. These methods primarily rely on condensation and nitration reactions, which form the bedrock of nitroalkene synthesis.

Condensation Reactions Utilizing Naphthalene Precursors

The most prominent classical route to 1-(2-nitrovinyl)naphthalene is the Henry reaction, also known as a nitroaldol condensation. This reaction involves the base-catalyzed condensation of 1-naphthaldehyde (B104281) with nitromethane (B149229). The process begins with the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 1-naphthaldehyde. The resulting β-nitro alkoxide is subsequently protonated, yielding a β-nitro alcohol intermediate. This intermediate is often not isolated but is subjected to dehydration under the reaction conditions to furnish the final product, 1-(2-nitrovinyl)naphthalene.

Commonly used catalysts for this reaction are weak bases such as primary or secondary amines, with piperidine (B6355638) being a frequent choice. beilstein-journals.orgnih.gov Stronger bases like sodium hydroxide (B78521) (NaOH) can also be employed. youtube.com The dehydration step is crucial for forming the carbon-carbon double bond and is typically promoted by the reaction conditions, especially when heated. This classical method is valued for its use of readily available starting materials.

Table 1: Classical Condensation for 1-(2-Nitrovinyl)naphthalene Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 1-Naphthaldehyde | Nitromethane | Piperidine, Acetic Acid, Reflux | 1-(2-Nitrovinyl)naphthalene |

| 1-Naphthaldehyde | Nitromethane | NaOH, Methanol (B129727)/Water | 1-(2-Nitrovinyl)naphthalene |

Conjugate Nitration Strategies

The term "conjugate nitration" does not typically describe a standard, direct synthetic route from naphthalene to 1-(2-nitrovinyl)naphthalene. Direct electrophilic nitration of naphthalene itself overwhelmingly yields 1-nitronaphthalene (B515781) and a smaller amount of 2-nitronaphthalene, targeting the aromatic core rather than forming a nitrovinyl group. rsc.org

A more plausible, albeit less common, interpretation of a conjugate nitration strategy would involve the nitration of a pre-existing vinylnaphthalene, such as 1-vinylnaphthalene. Research has shown that olefins, including vinylarenes, can be nitrated across the double bond. For instance, a metal-free method using sodium nitrite (B80452), potassium persulfate (K₂S₂O₈), and trifluoroacetic acid (TFA) has been developed for the nitration of various styrenes. mdma.ch This method was successfully applied to vinylnaphthalene, affording the corresponding nitrovinyl product with a 55% yield. mdma.ch Another approach involves the reaction of olefins with nitrogen monoxide, which has been shown to convert 2-vinylnaphthalene (B1218179) into the corresponding nitro-olefin in 90% yield. Current time information in Bangalore, IN. These methods represent a direct nitration of the vinyl group, which aligns with the concept of a conjugate nitration strategy.

Modern Catalytic Synthesis of 1-(2-Nitrovinyl)naphthalene

Advances in catalysis have led to more sophisticated and efficient methods for the synthesis of 1-(2-nitrovinyl)naphthalene, offering improvements in yield, stereoselectivity, and reaction conditions.

Transition Metal-Catalyzed Routes (e.g., Palladium, Copper)

Transition metals, particularly copper and palladium, have emerged as effective catalysts for constructing the nitrovinyl moiety. A notable modern approach is the copper-catalyzed nitrodecarboxylation of α,β-unsaturated carboxylic acids. In this method, 3-(naphthalen-1-yl)acrylic acid is treated with a copper catalyst, which facilitates the replacement of the carboxylic acid group with a nitro group. One study demonstrated that using copper(I) iodide (CuI) as a catalyst with ammonium (B1175870) persulfate as an oxidant and lithium nitrite as the nitro source in DMSO could produce (E)-1-(2-nitrovinyl)naphthalene in an excellent 91% yield.

Table 2: Copper-Catalyzed Synthesis of (E)-1-(2-Nitrovinyl)naphthalene

| Precursor | Catalyst System | Product | Yield | Reference |

| 3-(Naphthalen-1-yl)acrylic acid | CuI, (NH₄)₂S₂O₈, LiNO₂ | (E)-1-(2-Nitrovinyl)naphthalene | 91% | tandfonline.com |

While palladium is a cornerstone in cross-coupling reactions for forming C-C bonds, its direct application in synthesizing nitrovinylnaphthalenes from simple precursors is less common than copper-catalyzed methods. umich.edu However, iron-catalyzed reactions have been documented where 1-(2-nitrovinyl)benzene serves as a starting material for synthesizing other complex molecules, highlighting the importance of nitrovinyl arenes as intermediates in transition metal-catalyzed transformations. rsc.org

Organocatalytic Pathways for Olefin Formation

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for synthesizing 1-(2-nitrovinyl)naphthalene. These methods often rely on activating the reactants through the formation of intermediate species like iminium or enolate ions. scispace.com The classical Henry and Knoevenagel condensations can be considered forms of organocatalysis when a primary or secondary amine like piperidine is used. beilstein-journals.orgnih.gov

Modern organocatalysis has expanded the toolbox to include a variety of catalysts, such as those derived from natural amino acids or cinchona alkaloids. ccspublishing.org.cn These catalysts can promote the condensation of 1-naphthaldehyde and nitromethane under mild conditions. For example, squaric acid has been reported as an effective organocatalyst for Knoevenagel condensations. The mechanism typically involves the organocatalyst activating the aldehyde to form a more electrophilic iminium ion or facilitating the deprotonation of nitromethane. This approach avoids the use of potentially toxic or expensive metals and often proceeds under greener reaction conditions.

Stereoselective Synthesis of (E)-1-(2-Nitrovinyl)naphthalene and its Derivatives

The geometry of the double bond in 1-(2-nitrovinyl)naphthalene is crucial, with the (E)-isomer being the most commonly synthesized and utilized form due to its greater thermodynamic stability. Many synthetic methods show a strong preference for the (E)-isomer.

In the classical Henry reaction, the initial β-nitro alcohol can exist as different stereoisomers. However, the subsequent base-catalyzed elimination of water to form the alkene generally proceeds through a transition state that minimizes steric repulsion, leading preferentially to the (E)-alkene.

Furthermore, the stereochemical outcome of the condensation can be precisely controlled by tuning the reaction conditions. Research has shown that for the piperidine-catalyzed condensation of aldehydes and nitroalkanes, performing the reaction in toluene (B28343) at reflux temperature results in high selectivity for the (E)-isomer. In contrast, carrying out the reaction in dichloromethane (B109758) at room temperature can favor the (Z)-isomer. The presence of molecular sieves is also noted as a crucial factor in controlling this stereoselectivity.

Modern catalytic methods also exhibit high stereoselectivity. The copper-catalyzed nitrodecarboxylation explicitly yields (E)-1-(2-nitrovinyl)naphthalene. tandfonline.com Similarly, visible-light-induced methods for synthesizing related vinyl sulfones from (E)-2-(2-nitrovinyl)naphthalene demonstrate that the (E)-configuration is retained throughout the transformation, underscoring its stability and the stereospecificity of these reactions.

Control of Stereochemistry in Nitrovinyl Formation

The synthesis of nitroolefins, including 1-(2-nitrovinyl)naphthalene, often yields the (E)-isomer as the major product due to its greater thermodynamic stability. Standard synthesis procedures, such as the reaction of naphthaldehyde with nitromethane, predominantly produce the (E)-isomer. rsc.orgrsc.org For instance, the reaction of 2-naphthaldehyde (B31174) with nitromethane in glacial acetic acid with ammonium acetate (B1210297) at reflux results in (E)-2-(2'-nitrovinyl)naphthalene. rsc.org The formation of the (E)-isomer is a common feature in Henry reactions (nitroaldol reactions).

The control over stereochemistry is crucial as the geometric isomers can exhibit different reactivity and biological properties. While the (E)-isomer is more common, specific conditions or catalysts can be employed to influence the stereochemical outcome. The development of stereodivergent methods allows for the selective synthesis of either the (Z) or (E) isomer, which is a significant challenge in organic synthesis. springernature.com

Diastereoselective and Enantioselective Approaches

The development of diastereoselective and enantioselective methods for the synthesis of 1-(2-nitrovinyl)naphthalene analogs is a key area of research, enabling the creation of complex molecules with specific three-dimensional structures. numberanalytics.com

Diastereoselective Synthesis:

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. numberanalytics.com In the context of 1-(2-nitrovinyl)naphthalene analogs, this is often achieved in reactions involving the nitrovinyl group as a Michael acceptor or as a dienophile in cycloaddition reactions.

For example, the Michael addition of a nucleophile to a chiral derivative of 1-(2-nitrovinyl)naphthalene can proceed with high diastereoselectivity. The existing stereocenter(s) in the molecule direct the approach of the incoming nucleophile, leading to the preferential formation of one diastereomer. Similarly, in [4+2] cycloaddition reactions where 1-(2-nitrovinyl)naphthalene acts as a diene, the stereochemistry of the resulting cycloadduct is influenced by the facial selectivity of the dienophile's approach. beilstein-journals.org Research has shown that high diastereoselectivity can be achieved in the synthesis of spiro[tetrahydrothiophene-3,3′-pyrazol] derivatives through a Michael/Michael cyclization, with diastereomeric ratios greater than 20:1 being reported. researchgate.net

Enantioselective Synthesis:

Enantioselective synthesis involves the preferential formation of one enantiomer over the other. This is typically achieved using chiral catalysts, reagents, or auxiliaries.

Organocatalysis: Chiral organocatalysts, such as bifunctional amino-squaramides, have been successfully employed in the asymmetric Michael addition of nucleophiles to 2-(2-nitrovinyl)phenols, which are analogs of 1-(2-nitrovinyl)naphthalene. researchgate.net These catalysts can activate both the nucleophile and the electrophile, creating a well-organized transition state that leads to high enantioselectivity. In some cases, excellent enantiomeric excesses (ee) of up to 99% have been achieved. researchgate.net

Metal Catalysis: Chiral metal complexes are also effective for enantioselective transformations. For instance, a chiral copper(II) complex has been used to catalyze the Henry reaction, yielding chiral nitroalcohols with good enantioselectivity. nih.gov

Kinetic Resolution: In some cases, a racemic mixture of a chiral 1-(2-nitrovinyl)naphthalene derivative can be resolved through a kinetic resolution process, where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer in excess. rsc.org

The ability to control both diastereoselectivity and enantioselectivity is paramount for the synthesis of biologically active molecules and advanced materials, where specific stereoisomers often exhibit desired properties. ox.ac.ukchemistryviews.org

Investigation of Reaction Conditions and Optimization Parameters

The efficiency and selectivity of the synthesis of 1-(2-nitrovinyl)naphthalene and its analogs are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and catalyst systems is crucial for maximizing yields and achieving the desired stereochemical outcomes.

Solvent Effects on Synthetic Yields and Selectivity

In the context of Friedel-Crafts reactions, which can be used to introduce the naphthalene moiety, the polarity of the solvent can dictate the position of substitution. stackexchange.com For instance, in the acetylation of naphthalene, non-polar solvents like carbon disulfide favor the formation of the 1-acetylnaphthalene (kinetic product), while polar solvents like nitrobenzene (B124822) lead to the 2-acetylnaphthalene (B72118) (thermodynamic product). stackexchange.com This is attributed to the differing solubility of the intermediate complexes. stackexchange.com

In asymmetric reactions, the solvent can play a crucial role in the organization of the chiral catalyst and substrates in the transition state. A study on an indolinol-catalyzed asymmetric Michael reaction of aldehydes to nitroalkenes showed a strong solvent effect. lookchem.com While solvents like dichloromethane, hexane (B92381), toluene, and methanol provided good enantioselectivity, the use of water or saturated sodium chloride solution significantly increased the enantiomeric excess. lookchem.com In some cases, the use of "green" solvents like ethyl lactate (B86563) has been shown to provide excellent diastereoselectivity and enantioselectivity in organocatalyzed reactions of nitrovinylphenols. researchgate.net

The following table summarizes the effect of different solvents on the enantiomeric excess (ee) and diastereoselectivity in an asymmetric Michael reaction. researchgate.netlookchem.com

| Solvent | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee) | Reference |

| CH₂Cl₂ | 99:1 | Good | lookchem.com |

| Hexane | 99:1 | Good | lookchem.com |

| Toluene | 99:1 | Good | lookchem.com |

| THF | 99:1 | Good | lookchem.com |

| MeOH | 99:1 | Good | lookchem.com |

| H₂O | - | 90% | lookchem.com |

| Saturated NaCl | - | 93% | lookchem.com |

| Ethyl (-)-l-lactate | >99:1 | 99% | researchgate.net |

Temperature and Pressure Dependencies in Synthesis

Temperature is a critical parameter that can influence both the rate and the selectivity of a reaction. Generally, increasing the temperature increases the reaction rate. However, for exothermic reactions, higher temperatures can lead to lower equilibrium conversions. In stereoselective synthesis, temperature can affect the energy difference between diastereomeric transition states, thereby influencing the stereochemical outcome. Lowering the temperature often leads to higher selectivity, as seen in some asymmetric Michael reactions where performing the reaction at 0°C resulted in a higher enantiomeric excess. lookchem.com In a study on the Henry reaction, lowering the temperature to -17°C increased the yield of the desired product while minimizing the formation of byproducts. nih.gov

Pressure is another parameter that can be manipulated, particularly in reactions involving gaseous reagents like hydrogen in reductive aminations. d-nb.info Increasing the pressure of a gaseous reactant increases its concentration in the reaction mixture, which can lead to a higher reaction rate. In a cobalt-catalyzed reductive amination, a pressure of 10 bar of hydrogen was found to be effective. d-nb.info

Catalyst Loading and Co-catalyst Systems

The amount of catalyst used (catalyst loading) and the presence of co-catalysts are crucial for the efficiency and cost-effectiveness of a synthetic process. helgroup.com

Catalyst Loading: Higher catalyst loading generally leads to a faster reaction rate. However, from an economic and environmental perspective, it is desirable to use the lowest possible catalyst loading that provides an acceptable reaction rate and yield. In a study on the hydrogenation of nitrobenzene, it was shown that the reaction rate increases with increasing amounts of the Pd/C catalyst. helgroup.com In a cobalt-catalyzed reductive amination, a catalyst loading of 1.5 mol% was found to be optimal. d-nb.info

Co-catalyst Systems: In many catalytic reactions, the addition of a co-catalyst or an additive can significantly enhance the activity and/or selectivity of the primary catalyst. For example, in the enantioselective synthesis of dihydronaphthalenes catalyzed by tartaric acid, the addition of Ho(OTf)₃ as a co-catalyst was found to be beneficial. nih.gov In a copper-catalyzed reaction involving (E)-1-(2-nitrovinyl)naphthalene, Cu(OAc)₂·H₂O was identified as the most effective catalyst among several copper salts tested. wiley.com In some cases, a combination of a metal catalyst and an organocatalyst, such as a proline derivative, can be used to achieve high stereoselectivity. researchgate.net

The table below shows the effect of different catalysts and co-catalysts on the yield of a reaction involving a β-nitroalkene. wiley.com

| Catalyst (mol%) | Co-catalyst | Solvent | Temperature (°C) | Yield (%) |

| Cu(OAc)₂·H₂O (15) | - | DMF | 80 | 87 |

| Cu(OAc)₂·H₂O (20) | - | DMF | 80 | 87 |

| Zn(OAc)₂·2H₂O (15) | - | DMF | 80 | 25 |

| AgOAc (15) | - | DMF | 80 | 21 |

| CuCl₂ (15) | - | DMF | 80 | ND |

| CuSO₄·5H₂O (15) | - | DMF | 80 | 20 |

| Cu(OTf)₂ (15) | - | DMF | 80 | 27 |

| FeCl₃ (15) | - | DMF | 80 | ND |

*ND = Not Detected

Synthesis of Substituted 1-(2-Nitrovinyl)naphthalene Derivatives

The synthesis of substituted 1-(2-nitrovinyl)naphthalene derivatives allows for the fine-tuning of the molecule's electronic and steric properties, which is crucial for various applications, including medicinal chemistry and materials science. nih.govresearchgate.net

Various synthetic methodologies have been developed to introduce a wide range of substituents onto the naphthalene ring. These methods often involve the use of substituted naphthaldehydes as starting materials. For example, (E)-2-(benzyloxy)-1-(2-nitrovinyl)naphthalene can be synthesized from 2-(benzyloxy)-1-naphthaldehyde. mdpi.com

A versatile method for synthesizing substituted nitroolefins, including derivatives of 1-(2-nitrovinyl)naphthalene, is the copper-catalyzed nitrodecarboxylation of unsaturated carboxylic acids. rsc.org This method allows for the preparation of various substituted nitrovinylnaphthalenes with good yields.

Furthermore, modern synthetic strategies like nitrogen-to-carbon transmutation of isoquinolines provide access to a broad range of substituted naphthalenes, which can then be converted to the corresponding nitrovinyl derivatives. nih.gov This method tolerates a variety of functional groups, including halogens, ethers, and thioethers. nih.gov

The table below lists some examples of substituted 1-(2-nitrovinyl)naphthalene derivatives and their reported yields.

| Compound | Yield (%) | Reference |

| (E)-1-(2-Nitrovinyl)naphthalene | 91 | rsc.org |

| (E)-2-(2'-Nitrovinyl)naphthalene | 86 | rsc.org |

| (E)-2-(Benzyloxy)-1-(2-nitrovinyl)naphthalene | 99 | mdpi.com |

| (E)-1-(2-Bromo-2-nitrovinyl)naphthalene | 3.10 | unibo.it |

These synthetic efforts provide a library of compounds with diverse structures, which is essential for structure-activity relationship studies and the development of new functional molecules. nih.govsioc-journal.cn

An in-depth examination of the synthetic methodologies for 1-(2-nitrovinyl)naphthalene and its derivatives reveals a versatile scaffold for chemical exploration. The ability to modify the naphthalene core, derivatize the nitrovinyl moiety, and create stereochemically complex atropisomeric analogs underscores its significance in synthetic chemistry.

1 Modification of the Naphthalene Core

The functionalization of the naphthalene core is a primary strategy for creating analogs of 1-(2-nitrovinyl)naphthalene. These modifications are typically achieved by using appropriately substituted naphthalene-based precursors, such as naphthaldehydes or cinnamic acids, in condensation or nitration reactions. This approach allows for the introduction of a wide array of substituents onto the aromatic framework, thereby tuning the electronic and steric properties of the final molecule.

A common method involves the Henry reaction (nitro-aldol reaction) between a substituted naphthaldehyde and nitromethane. Alternatively, substituted (E)-3-(naphthalen-1-yl)acrylic acids can undergo decarboxylative nitration to yield the corresponding nitrovinyl compounds. rsc.org For instance, the synthesis of (E)-1-(2-nitrovinyl)naphthalene can be accomplished with a 70% yield from (E)-3-(naphthalen-1-yl)acrylic acid. rsc.org Similarly, starting with substituted cinnamic acids allows for the preparation of derivatives like (E)-1-(2-nitrovinyl)-3-phenoxybenzene. rsc.org The synthesis of 2-methoxy-1-(2-nitrovinyl)naphthalene provides another clear example of a core-modified analog. researchgate.net

The development of novel synthetic routes to functionalized naphthalenes, such as through the electrophilic cyclization of alkynes or the transmutation of isoquinolines, further expands the toolkit for creating diverse precursors for these syntheses. nih.govnih.gov

Table 1: Examples of 1-(2-Nitrovinyl)naphthalene Analogs with Modified Naphthalene Cores

| Compound Name | Precursor | Synthetic Method | Yield | Reference |

|---|---|---|---|---|

| (E)-1-(2-Nitrovinyl)naphthalene | (E)-3-(Naphthalen-1-yl)acrylic acid | Decarboxylative Nitration | 70% | rsc.org |

| (E)-2-(2-Nitrovinyl)naphthalene | (E)-3-(Naphthalen-2-yl)acrylic acid | Decarboxylative Nitration | 70% | rsc.org |

| (E)-1-(2-Nitrovinyl)naphthalene | 1-Naphthaldehyde | Copper-Catalyzed Nitrodecarboxylation | 91% | rsc.org |

| 2-Methoxy-1-(2-nitrovinyl)naphthalene | 2-Methoxy-1-naphthaldehyde | Henry Reaction | 98% | researchgate.net |

| (E)-1-(2-Nitrovinyl)-3-phenoxybenzene | (E)-3-(3-Phenoxyphenyl)acrylic acid | Copper-Catalyzed Nitrodecarboxylation | 84% | rsc.org |

2 Derivatization of the Nitrovinyl Moiety

The nitrovinyl group of 1-(2-nitrovinyl)naphthalene is a reactive functional handle that enables a variety of chemical transformations. Its electron-deficient nature makes it an excellent Michael acceptor and a participant in various cycloaddition and annulation reactions.

One significant derivatization involves using (E)-1-(2-nitrovinyl)naphthalene as a substrate in copper-catalyzed reactions. For example, it can react with 1H-benzo[d]imidazole-2-thiol in a thioamination and annulation cascade to produce benzo researchgate.netwiley.comimidazo[2,1-b]thiazole derivatives in good yields. wiley.com This highlights the utility of the nitrovinyl moiety as an electrophilic partner in constructing complex heterocyclic systems.

Furthermore, the nitrovinyl group can participate in cascade reactions, such as the N-heterocyclic carbene (NHC)-catalyzed dual Stetter reaction, to form naphthoquinones. scribd.com It also serves as a key component in the synthesis of pyrroles; the reaction of 1-bromo-2-(2-nitrovinyl)naphthalene with a β-enamino ester proceeds via a transformation of the nitrovinyl unit to afford a pyrrole (B145914) structure. rsc.org Direct modification of the vinyl group itself has also been demonstrated, as in the synthesis of (E)-1-(2-bromo-2-nitrovinyl)naphthalene. unibo.it

Table 2: Reactions Involving the Nitrovinyl Moiety of 1-(2-Nitrovinyl)naphthalene Analogs

| Starting Material | Reagent(s) | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| (E)-1-(2-Nitrovinyl)naphthalene | 1H-Benzo[d]imidazole-2-thiol, Cu(OAc)₂·H₂O | Thioamination/Annulation | Benzo researchgate.netwiley.comimidazo[2,1-b]thiazoles | wiley.com |

| (E)-1-(2-Nitrovinyl)naphthalene | α,β-Unsaturated Aldehyde, NHC Catalyst | Dual Stetter Reaction | Naphthoquinones | scribd.com |

| 1-Bromo-2-(2-nitrovinyl)naphthalene | β-Enamino ester, FeCl₃ | Pyrrole Synthesis | Substituted Pyrroles | rsc.org |

| 1-(2-Nitrovinyl)naphthalene | N/A | Bromination | 1-(2-Bromo-2-nitrovinyl)naphthalene | unibo.it |

3 Preparation of Atropisomeric Analogs

The synthesis of atropisomeric analogs of 1-(2-nitrovinyl)naphthalene represents a sophisticated application of steric control in molecular design. Atropisomers are stereoisomers arising from hindered rotation around a single bond. In this context, the bond between the naphthalene core and the vinyl group is the chiral axis. To achieve stable atropisomers, bulky substituents are strategically placed at positions ortho to this bond (i.e., the 2- and/or 8-positions of the naphthalene ring) to create a high rotational barrier. unibo.itnih.gov

The design of such molecules is often guided by computational studies, such as DFT calculations, to predict the rotational energy barriers. researchgate.netunibo.it The goal is to create molecules where the rotational barrier is high enough to allow for the isolation of individual enantiomers at ambient temperatures. unibo.it Synthetic strategies focus on building sterically hindered precursors, such as 2,3-dimethyl-1-naphthaldehyde, and then introducing the nitrovinyl group. unibo.it

While the direct synthesis of stable atropisomeric 1-(2-nitrovinyl)naphthalene is a specialized area, the principles are well-established in the broader field of atropisomer synthesis. rsc.org Methodologies such as dynamic kinetic resolution (DKR) and catalyst-controlled enantioselective reactions are employed to access optically pure atropisomers. nih.govrsc.org For example, chiral phosphoric acids have been used to catalyze reactions that set the axial chirality in related systems, a strategy that could be adaptable to nitrovinyl naphthalene derivatives. nih.govrsc.org The introduction of a substituent at the 2-position of the naphthalene ring, as in 2-methoxy-1-(2-nitrovinyl)naphthalene, is a key first step toward creating the necessary steric hindrance for potential atropisomerism. researchgate.net

Table 3: Concepts in the Design of Atropisomeric 1-(2-Nitrovinyl)naphthalene Analogs

| Design Principle | Key Structural Feature | Desired Outcome | Relevant Concepts | Reference |

|---|---|---|---|---|

| Steric Hindrance | Bulky substituent at C2 or C8 of naphthalene | High rotational barrier around C-C single bond | Stable, isolable atropisomers | researchgate.netunibo.it |

| Computational Guidance | N/A | Prediction of rotational energy barriers | DFT Calculations | unibo.it |

| Asymmetric Synthesis | Introduction of chirality via catalyst | Enantiomerically enriched or pure atropisomers | Dynamic Kinetic Resolution (DKR), Chiral Phosphoric Acids | nih.govrsc.org |

Chemical Reactivity and Mechanistic Investigations of 1 2 Nitrovinyl Naphthalene

Nucleophilic Addition Reactions

The electron-deficient double bond in 1-(2-nitrovinyl)naphthalene is highly susceptible to attack by nucleophiles, leading to a range of addition products. These reactions are fundamental to the synthetic utility of this compound.

Michael Addition Reactions (Conjugate Additions)

The Michael addition, or conjugate 1,4-addition, is a cornerstone of the reactivity of 1-(2-nitrovinyl)naphthalene. A wide array of nucleophiles can add to the β-carbon of the nitrovinyl moiety, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

A diverse range of both carbon and heteroatom nucleophiles readily participate in intermolecular Michael addition reactions with nitroalkenes like 1-(2-nitrovinyl)naphthalene. Carbon nucleophiles such as 1,3-dicarbonyl compounds, ketones, and organometallic reagents have been successfully employed. For instance, the addition of ketones to nitroalkenes, catalyzed by organocatalysts, provides access to γ-nitro carbonyl compounds. mdpi.commdpi.com Similarly, heteroatom nucleophiles, including thiols and amines, can also serve as effective Michael donors. rsc.orgnih.gov The reaction with thiols, known as the thia-Michael addition, and with amines, the aza-Michael addition, are efficient methods for introducing sulfur and nitrogen functionalities, respectively.

Table 1: Examples of Intermolecular Michael Additions to Nitroalkenes

| Nucleophile (Donor) | Michael Acceptor | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Cycloketones | α,β-Unsaturated Nitroalkenes | (R,R)-DPEN-thiourea | γ-Nitroketones |

| Ketones | trans-β-Nitroalkenes | (R,R)-DPEN derivative | γ-Nitroketones |

| Thiols | Electron-deficient triple bonds | DABCO | β-Thioethers |

| Amines | Electron-deficient triple bonds | Catalyst-free | β-Amino compounds |

The development of asymmetric catalysis for the Michael addition to nitroalkenes has been a significant area of research, enabling the synthesis of chiral molecules with high enantioselectivity. rsc.org A variety of chiral organocatalysts, including those based on cinchona alkaloids, prolinamides, and squaramides, have been shown to be highly effective. researchgate.netrsc.orgdaneshyari.com For instance, adamantoyl L-prolinamide has been used to catalyze the Michael addition of aldehydes and ketones to nitroalkenes, affording the products in high yields and with excellent enantioselectivities (up to 99% ee). rsc.org Similarly, lipase (B570770) enzymes have also been employed as biocatalysts for the asymmetric C-C Michael addition to aromatic and heteroaromatic nitroolefins. unam.mx Dinuclear zinc complexes have also been utilized to catalyze the direct asymmetric Michael addition of 2(5H)-furanone to nitroalkenes with high levels of diastereo- and enantioselectivity. nih.gov

Table 2: Selected Catalysts for Asymmetric Michael Additions to Nitroalkenes

| Catalyst Type | Nucleophile | Michael Acceptor | Enantiomeric Excess (ee) |

|---|---|---|---|

| Adamantoyl L-prolinamide | Aldehydes/Ketones | Nitroalkenes | Up to 99% |

| Pyrrolidine-based catalyst | Cyclic ketones | β-Nitrostyrenes | Up to >99% |

| Lipozyme TLIM | 1,3-Dicarbonyls | Nitroolefins | Up to 83% |

| Dinuclear Zinc Complex | 2(5H)-Furanone | Nitroalkenes | High |

| (R,R)-DPEN-thiourea | Cycloketones | Nitroalkenes | 76–99% (syn ee) |

Henry (Nitroaldol) Reactions and Related Transformations

The Henry, or nitroaldol, reaction is a classical carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. This reaction is fundamental to the synthesis of 1-(2-nitrovinyl)naphthalene itself. Typically, 1-naphthaldehyde (B104281) is reacted with nitromethane (B149229) in the presence of a base to form the corresponding β-nitro alcohol, (R)-1-(naphthalen-1-yl)-2-nitroethan-1-ol. Subsequent dehydration of this intermediate readily affords 1-(2-nitrovinyl)naphthalene. The development of asymmetric Henry reactions has allowed for the enantioselective synthesis of β-nitro alcohols, which are valuable chiral building blocks.

Pericyclic and Cycloaddition Reactions

The electron-deficient double bond of 1-(2-nitrovinyl)naphthalene also enables its participation in pericyclic reactions, most notably cycloadditions, where it can act as the 2π-electron component.

β-Nitrostyrenes, close structural analogs of 1-(2-nitrovinyl)naphthalene, are known to serve as effective dienophiles in Diels-Alder reactions and as dipolarophiles in 1,3-dipolar cycloadditions. nih.gov For instance, theoretical studies on the [3+2] cycloaddition of β-nitrostyrenes with nitrones indicate that these reactions proceed via a one-step, polar mechanism with low activation energies. rsc.orgrsc.org

Furthermore, β-nitrostyrenes have been shown to undergo intermolecular [2+2] photocycloaddition reactions with olefins upon irradiation with visible light, yielding cyclobutane (B1203170) derivatives. nih.gov These reactions are thought to proceed through a 1,4-diradical intermediate. While specific examples involving 1-(2-nitrovinyl)naphthalene are not extensively documented, its similar electronic structure suggests it would exhibit analogous reactivity in these cycloaddition reactions. The naphthalene (B1677914) moiety itself can participate in Diels-Alder reactions, although this often requires harsh conditions or special catalytic systems due to the aromatic stabilization of the naphthalene ring system. h1.cokpfu.ru However, the electron-withdrawing nitrovinyl substituent would be expected to enhance the dienophilic character of the double bond in 1-(2-nitrovinyl)naphthalene, making it a more reactive partner in [4+2] cycloadditions. Additionally, derivatives such as 2-amino-β-nitrostyrenes have been utilized in [4+3]-cycloaddition reactions to synthesize 1,4-benzodiazepin-3-ones. mdpi.com

Diels-Alder Type Cycloadditions (e.g., [4+2] cycloadditions)

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, involves the reaction of a conjugated diene with a dienophile. wikipedia.org The participation of aromatic compounds like naphthalene in these [4+2] cycloadditions is challenging due to the significant activation energy required to overcome the loss of aromaticity in the transition state. echemi.com For naphthalene to act as the diene component, harsh reaction conditions such as high temperatures or pressures are typically necessary. nih.gov

While specific examples of 1-(2-nitrovinyl)naphthalene participating in Diels-Alder reactions are not extensively documented in the reviewed literature, its reactivity can be inferred from related systems. The electron-withdrawing nitro group on the vinyl substituent enhances the dienophilic character of the double bond. However, it is more common for the naphthalene ring itself to be treated as the diene. In reactions involving 1-nitronaphthalene (B515781), the presence of the nitro group promotes the dienophilic character of the aromatic ring system. researchgate.netsemanticscholar.org For these reactions to proceed, highly reactive dienes, such as Danishefsky's diene, and high-pressure conditions are often required to induce the dienophilic nature of the nitronaphthalene. researchgate.netsemanticscholar.org

Recent advancements have utilized visible-light energy-transfer catalysis to facilitate the intermolecular dearomative [4+2] cycloaddition of naphthalene derivatives with styrenes, yielding bicyclo[2.2.2]octa-2,5-diene scaffolds under milder conditions. nih.govsemanticscholar.orgrsc.orgresearchgate.net This photochemical approach overcomes the high kinetic barrier associated with breaking aromaticity in thermal reactions. nih.govsemanticscholar.org Although not specifically demonstrated for 1-(2-nitrovinyl)naphthalene, this methodology suggests a potential pathway for its engagement in such cycloadditions.

Other Cycloaddition Pathways (e.g., 1,3-dipolar cycloadditions)

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.org The electron-deficient double bond in 1-(2-nitrovinyl)naphthalene, activated by the strongly electron-withdrawing nitro group, makes it an excellent dipolarophile for reactions with various 1,3-dipoles. mdpi.com This type of reaction is a concerted, pericyclic process, often referred to as the Huisgen cycloaddition. wikipedia.orgorganic-chemistry.org

Nitroalkenes are well-established dipolarophiles in reactions with dipoles such as:

Nitrile Oxides: To form isoxazoline (B3343090) derivatives. wikipedia.org

Azides: To generate triazolines. mdpi.com

Nitrones: To produce isoxazolidines. chesci.com

Azomethine Ylides: To yield pyrrolidine (B122466) rings. researchgate.net

The regioselectivity of these cycloadditions is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile is typically dominant. chesci.com For nitroalkenes like 1-(2-nitrovinyl)naphthalene, the low-energy LUMO is primarily controlled by the electron-withdrawing nitro group, directing the regiochemical outcome of the cycloaddition. While the literature provides a strong theoretical basis for these reactions, specific studies detailing the 1,3-dipolar cycloaddition of 1-(2-nitrovinyl)naphthalene were not prominent in the reviewed sources.

Reductions and Oxidations

Stereoselective Reduction of the Nitrovinyl Group

The stereoselective reduction of the nitrovinyl group in 1-(2-nitrovinyl)naphthalene is a key transformation for accessing chiral building blocks. This process can target either the carbon-carbon double bond or the nitro group, or both simultaneously. Asymmetric reduction of the olefinic bond while preserving the nitro group would lead to chiral nitroalkanes, which are valuable synthetic intermediates.

While specific protocols for the stereoselective reduction of 1-(2-nitrovinyl)naphthalene are not detailed in the available literature, methodologies developed for analogous β-nitrostyrenes are applicable. Common strategies include catalytic asymmetric hydrogenation using chiral transition metal complexes (e.g., Rhodium, Ruthenium, or Iridium) with chiral phosphine (B1218219) ligands. Organocatalytic methods, employing chiral amines or thioureas, can also facilitate the enantioselective conjugate reduction of the double bond using reducing agents like Hantzsch esters.

Reductive Transformations to Amines and Other Functionalities

The reduction of the nitrovinyl group is a common route to synthesize amine-containing naphthalenes. The complete reduction of 1-(2-nitrovinyl)naphthalene leads to the formation of 1-(2-aminoethyl)naphthalene. This transformation typically involves the reduction of both the nitro group and the carbon-carbon double bond.

Standard methodologies for this transformation include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. This method is highly efficient for the complete reduction of both functionalities.

Metal/Acid Reduction: Classic methods like using iron, tin, or zinc in the presence of a strong acid (e.g., HCl) can also be employed.

Hydride Reductants: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitro group to an amine.

The conversion of nitronaphthalenes to their corresponding naphthylamines is a well-established process in rats, suggesting that biological systems can also perform this reduction. researchgate.net The selective reduction of just the nitro group while preserving the double bond is more challenging but can sometimes be achieved using specific reagents like iron powder in the presence of a mild proton source. Conversely, selective reduction of the double bond can be accomplished under certain catalytic conditions, leaving the nitro group intact.

Cascade, Domino, and Multicomponent Reactions

Sequential Michael Addition/Cyclization Pathways

The electron-deficient nature of the β-carbon in 1-(2-nitrovinyl)naphthalene makes it a highly effective Michael acceptor. This reactivity is central to its use in cascade or domino reactions, particularly those initiated by a Michael addition. researchgate.net In these sequences, a nucleophile adds to the vinyl group, generating an intermediate that subsequently undergoes an intramolecular cyclization.

Research has shown that the double bond of the nitrovinyl group in 1-(2-nitrovinyl)naphthalene is crucial for its biological activity, mediating covalent binding to proteins via a Michael addition reaction. researchgate.net This inherent reactivity can be harnessed for synthetic purposes. For instance, in reactions analogous to those of 2-(2-nitrovinyl)phenols, a Michael donor can add to the nitrovinylnaphthalene. researchgate.netresearchgate.net If the Michael donor contains a suitably positioned nucleophilic group, a subsequent intramolecular cyclization can occur, leading to the formation of complex heterocyclic structures in a single pot.

An example of such a pathway is the reaction with a cyclic ketone. The enolate of the ketone acts as the Michael donor, adding to the nitrovinyl system. The resulting nitroalkane intermediate can then undergo an intramolecular cyclization, such as a Henry reaction or other condensation, to form a new ring system. Bifunctional catalysts, like amino-squaramides, have been successfully used to catalyze such asymmetric sequential Michael addition and cyclization reactions for similar substrates, yielding products with high stereoselectivity. researchgate.net

Stetter-type and Related Annulation Reactions

The electron-deficient nature of the double bond in 1-(2-Nitrovinyl)naphthalene makes it an excellent Michael acceptor, suitable for a variety of conjugate addition and annulation reactions. One of the key transformations in this category is the Stetter reaction, which involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by an N-heterocyclic carbene (NHC) or a cyanide anion. organic-chemistry.orgwikipedia.orgirapa.org This reaction is a powerful tool for forming 1,4-dicarbonyl compounds and related structures. wikipedia.org

In a typical Stetter reaction involving 1-(2-Nitrovinyl)naphthalene, an aldehyde is first converted into a nucleophilic acyl anion equivalent—often referred to as a Breslow intermediate—by the NHC catalyst. irapa.orgnih.gov This intermediate then undergoes a conjugate addition to the nitroalkene. The resulting adduct subsequently eliminates the catalyst to yield the final 1,4-functionalized product. The high reactivity of nitroalkenes as Michael acceptors makes them viable partners in such transformations. nih.gov

Beyond the classic Stetter reaction, the reactivity of 1-(2-Nitrovinyl)naphthalene can be harnessed in related NHC-catalyzed annulation cascades. For instance, reactions with substrates containing both an aldehyde and another reactive moiety can lead to the formation of complex heterocyclic systems. rsc.orgnih.gov These reactions often proceed through a sequence involving the initial Stetter-type addition followed by an intramolecular cyclization, providing efficient access to valuable molecular scaffolds. The choice of NHC catalyst, particularly its steric and electronic properties, can be crucial for controlling the stereoselectivity of these transformations. nih.govnih.gov

Table 1: Representative NHC-Catalyzed Reactions with Nitroalkenes This table illustrates plausible reaction types involving 1-(2-Nitrovinyl)naphthalene based on known reactivity of similar nitroalkenes.

| Reaction Type | Reactants | Catalyst Type | Potential Product Class | Reference Principle |

|---|---|---|---|---|

| Intermolecular Stetter Reaction | 1-(2-Nitrovinyl)naphthalene + Aromatic Aldehyde | Thiazolium or Triazolium Salt | γ-Nitro Ketone | nih.gov |

| [3+2] Annulation | 1-(2-Nitrovinyl)naphthalene + Ketimine | Triazolium Salt | Spirooxindole γ-Lactam | nih.gov |

| Cascade Annulation | 1-(2-Nitrovinyl)naphthalene + o-Vinylarylaldehyde | Triazolium Salt | Functionalized Benzoxazinone | rsc.org |

C-H Functionalization and Coupling Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical and efficient strategy in modern organic synthesis. The naphthalene core of 1-(2-Nitrovinyl)naphthalene is a substrate for such transformations, which are typically mediated by transition metal catalysts like rhodium, palladium, or ruthenium. rsc.orgrsc.org These reactions allow for the introduction of new functional groups at various positions on the aromatic ring system without the need for pre-functionalized starting materials.

Rhodium(III)-catalyzed C-H activation, for example, can enable the annulation of the naphthalene ring with various coupling partners, including other nitroalkenes. researchgate.net In such a process, a directing group on the naphthalene moiety would typically coordinate to the metal center, facilitating the cleavage of a specific C-H bond (often at the ortho- or peri-position) and subsequent insertion of the coupling partner. While the nitrovinyl group itself is not a classic directing group, other functional groups present on the naphthalene scaffold could direct the C-H functionalization to specific sites. researchgate.net

Palladium-catalyzed cross-coupling reactions are another cornerstone of modern synthesis. wesleyan.edu While these reactions traditionally rely on aryl halides, recent advancements have enabled the use of less conventional functional groups. For instance, if the naphthalene ring were substituted with a bromine atom, a wide array of palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) could be employed to introduce aryl, alkyl, or amino groups. nih.govresearchgate.net There have even been developments in the direct cross-coupling of nitroarenes, which involves the challenging oxidative addition of a palladium(0) complex into the C–NO2 bond, opening up new possibilities for derivatization. nih.gov

Table 2: Potential C-H Functionalization and Coupling Reactions This table outlines potential synthetic transformations on the 1-(2-Nitrovinyl)naphthalene scaffold based on established catalytic methods.

| Reaction Type | Catalyst System | Potential Coupling Partner | Functionalization Site | Reference Principle |

|---|---|---|---|---|

| Remote C-H Alkylation | Ruthenium(II) / P(III) ligand | Alkyl Bromide | Remote C-H position on naphthalene ring | rsc.org |

| C-H Annulation | [RhCp*Cl2]2 / AgSbF6 | Alkynes or Alkenes | Ortho- or Peri- C-H bond (with directing group) | rsc.orgresearchgate.net |

| Suzuki Cross-Coupling | Pd(OAc)2 / Ligand | Arylboronic Acid | Position of a halide (e.g., Br) on the ring | nih.gov |

| Buchwald-Hartwig Amination | Pd(dba)2 / Ligand | Amine | Position of a halide (e.g., Br) on the ring | wesleyan.edu |

Exploration of Reaction Mechanisms and Transition States

Computational Chemistry Approaches to Elucidate Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex organic reaction mechanisms. nih.gov For reactions involving 1-(2-Nitrovinyl)naphthalene, DFT calculations can provide deep insights into reaction pathways, transition state geometries, and activation energies that are often inaccessible through experimental means alone. nih.govresearchgate.net

In the context of cycloaddition or annulation reactions, computational studies can distinguish between different mechanistic possibilities, such as a concerted, single-step pathway versus a stepwise pathway involving a zwitterionic or diradical intermediate. nih.govbohrium.com For example, a DFT study of a [3+2] cycloaddition between a nitroalkene and a nitrile N-oxide determined that the reaction proceeds through a one-step, asynchronous transition state. nih.gov Similar analyses applied to the Stetter reaction of 1-(2-Nitrovinyl)naphthalene could map the entire catalytic cycle, including the formation of the Breslow intermediate, the key C-C bond-forming conjugate addition step, and the final catalyst regeneration. nih.gov

Furthermore, DFT calculations are crucial for understanding selectivity. By comparing the calculated activation barriers for different regio- or stereoisomeric pathways, researchers can predict the major product of a reaction. nih.gov This predictive power is invaluable for designing new catalysts and reaction conditions to achieve desired outcomes. The electronic nature of the reaction can also be analyzed through methods like Natural Bond Orbital (NBO) analysis or the Conceptual DFT framework, which can quantify the polar character of the reaction and the direction of electron density flow. nih.govdocumentsdelivered.com

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful experimental technique used to probe reaction mechanisms, particularly the rate-determining step. wikipedia.org It involves measuring the change in reaction rate when an atom in a reactant is replaced by one of its heavier isotopes, most commonly hydrogen (¹H) with deuterium (B1214612) (²H). libretexts.org A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. pkusz.edu.cn

For reactions involving 1-(2-Nitrovinyl)naphthalene, KIE studies could provide definitive evidence for mechanism. For example, in a base-catalyzed Michael addition, if the abstraction of a proton from the nucleophile is the slow step, replacing that proton with deuterium would result in a significant primary KIE. Similarly, in a C-H activation reaction on the naphthalene ring, deuterating the specific C-H bond targeted for cleavage would slow the reaction if C-H bond breaking is rate-limiting. pkusz.edu.cnrutgers.edu

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information about changes in hybridization or steric environment at the transition state. wikipedia.org For instance, an inverse secondary KIE (kH/kD < 1) is often indicative of a change from sp² to sp³ hybridization at the labeled carbon in the transition state. rutgers.edu Observing such an effect could help characterize the transition state of the conjugate addition to the nitrovinyl group.

In Situ Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction intermediates is critical for confirming a proposed mechanism. However, many intermediates are transient and exist at low concentrations, making them difficult to isolate or detect using traditional offline analytical methods. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for the real-time monitoring of a reaction mixture without disturbing it. mt.comwiley.comfu-berlin.de

In situ FTIR spectroscopy (often using ReactIR technology) is particularly effective for tracking changes in functional groups. mt.comrsc.org For a reaction involving 1-(2-Nitrovinyl)naphthalene, one could monitor the characteristic vibrational frequencies of the nitro group (-NO₂) and the C=C double bond of the starting material. As the reaction progresses, the disappearance of these signals and the appearance of new signals corresponding to products or intermediates can be tracked in real time, providing kinetic data and mechanistic insights. mt.comnih.gov

In situ NMR spectroscopy is another powerful tool that provides detailed structural information. wiley.com Special high-pressure or flow-NMR setups allow reactions to be run directly inside the spectrometer. wiley.comresearchgate.net This technique has been successfully used to observe cyclobutane intermediates in reactions between enamines and nitroalkenes, which were previously only hypothesized. acs.org For an NHC-catalyzed reaction with 1-(2-Nitrovinyl)naphthalene, in situ NMR could potentially be used to detect the Breslow intermediate or other key catalytic species, providing direct evidence for their involvement in the reaction pathway. remspec.com

Spectroscopic and Structural Elucidation of 1 2 Nitrovinyl Naphthalene and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 1-(2-nitrovinyl)naphthalene, offering precise information about the hydrogen and carbon environments within the molecule.

Proton (¹H) NMR for Structural Connectivity and Isomerism

Proton NMR (¹H NMR) is instrumental in identifying the presence and connectivity of hydrogen atoms in 1-(2-nitrovinyl)naphthalene. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), are key parameters derived from ¹H NMR spectra. ubc.canih.gov

For the parent compound, (E)-1-(2-nitrovinyl)naphthalene, the vinyl protons are particularly diagnostic. They appear as doublets, and their large coupling constant is characteristic of a trans (E) configuration. For instance, one vinyl proton appears as a doublet at approximately 8.84 ppm with a coupling constant of 13.4 Hz, while the other vinyl proton resonates further upfield. rsc.orgrsc.org The aromatic protons of the naphthalene (B1677914) ring system exhibit complex multiplet patterns in the range of 7.46-8.13 ppm. rsc.orgrsc.org

The specific chemical shifts and multiplicities allow for the assignment of each proton to its position on the naphthalene ring and the nitrovinyl side chain. rsc.orgresearchgate.net These assignments are crucial for confirming the successful synthesis of the target compound and for distinguishing it from potential isomers. emerypharma.com

Table 1: Representative ¹H NMR Data for (E)-1-(2-Nitrovinyl)naphthalene

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinyl H | 8.75 – 8.86 | d | 13.4 |

| Vinyl H | 7.58 | d | 13.5 |

| Aromatic H | 8.06 – 8.15 | m | - |

| Aromatic H | 7.96 – 8.04 | d | 8.2 |

| Aromatic H | 7.88 – 7.95 | m | - |

| Aromatic H | 7.70 – 7.76 | m | - |

| Aromatic H | 7.59 – 7.67 | m | - |

| Note: Data compiled from various sources and may show slight variations based on solvent and experimental conditions. rsc.orgrsc.org |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. hmdb.ca

For 1-(2-nitrovinyl)naphthalene, the spectrum will show signals corresponding to the two vinyl carbons and the ten carbons of the naphthalene ring. The chemical shifts of the vinyl carbons are indicative of the double bond and the electron-withdrawing effect of the nitro group. The naphthalene carbons appear in the aromatic region of the spectrum. nih.gov Analysis of adducts of 1-(2-nitrovinyl)naphthalene would reveal new signals corresponding to the added molecular fragment, allowing for the characterization of the newly formed carbon-carbon or carbon-heteroatom bonds. nih.gov

Advanced 2D-NMR Techniques (COSY, HMQC, HMBC, NOESY) for Complex Structure Assignment

For more complex structures, such as adducts of 1-(2-nitrovinyl)naphthalene, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish detailed connectivity. emerypharma.comdokumen.pub

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. emerypharma.com It is particularly useful for tracing the connectivity of protons within the naphthalene ring system and for confirming the relationship between the vinyl protons. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). libretexts.orgcolumbia.edu By combining the information from ¹H and ¹³C NMR, HMQC/HSQC allows for the unambiguous assignment of each carbon signal to its attached proton(s). columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart (and sometimes four). libretexts.orgcolumbia.edu HMBC is crucial for piecing together the entire molecular structure, especially for connecting different fragments of a molecule, such as the naphthalene ring to the nitrovinyl group or to an attached adduct. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly valuable for determining the stereochemistry and conformation of adducts. For instance, NOESY can help to confirm the relative orientation of substituents in a newly formed ring system. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis. neu.edu.tr

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). innovareacademics.innih.gov This precision allows for the determination of the exact molecular formula of 1-(2-nitrovinyl)naphthalene and its adducts. innovareacademics.in By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, the elemental composition can be confirmed with a high degree of confidence. bioanalysis-zone.com This is a critical step in the identification of newly synthesized compounds. amazonaws.com

Fragmentational Analysis for Structural Confirmation

In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments, known as the fragmentation pattern, is often unique to a particular molecular structure and can serve as a "fingerprint" for the compound. libretexts.org

For 1-(2-nitrovinyl)naphthalene, characteristic fragmentation pathways would likely involve the loss of the nitro group (NO₂) or cleavage of the bond between the naphthalene ring and the vinyl group. researchgate.net The molecular ion peak (M+) would correspond to the mass of the intact molecule. libretexts.org Analysis of the fragmentation patterns of adducts can help to confirm the structure of the added moiety and its point of attachment to the 1-(2-nitrovinyl)naphthalene framework.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of 1-(2-nitrovinyl)naphthalene.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional moieties within the 1-(2-nitrovinyl)naphthalene molecule. The presence of the nitro group is unequivocally confirmed by strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations. For aromatic nitro compounds, these bands typically appear at slightly lower frequencies compared to their aliphatic counterparts. libretexts.org Specifically, the asymmetric (ν_as(NO₂)) and symmetric (ν_s(NO₂)) stretching vibrations are expected in the regions of 1560–1500 cm⁻¹ and 1370–1320 cm⁻¹, respectively.

The vinyl group (-CH=CH-) introduces several characteristic vibrations. The C=C stretching vibration is expected to appear in the 1650–1600 cm⁻¹ region. The vinyl C-H stretching vibrations are typically observed just above 3000 cm⁻¹, often overlapping with the aromatic C-H stretches from the naphthalene ring. researchgate.net The out-of-plane C-H bending vibrations (wagging) of the vinyl group are also diagnostic, usually found in the 1000–800 cm⁻¹ range.

The naphthalene scaffold itself contributes a complex pattern of signals. Aromatic C-H stretching vibrations are characteristically found in the 3100–3000 cm⁻¹ range. researchgate.net The C=C stretching vibrations within the aromatic rings give rise to a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹. researchgate.net Furthermore, the substitution pattern on the naphthalene ring influences the C-H out-of-plane bending bands in the 900–675 cm⁻¹ region, which can provide information about the 1-substitution of the ring. nasa.gov

Table 1: Characteristic FT-IR Frequencies for 1-(2-Nitrovinyl)naphthalene

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch (ν_as) | Nitro (-NO₂) | 1560 - 1500 | Strong |

| Symmetric Stretch (ν_s) | Nitro (-NO₂) | 1370 - 1320 | Strong |

| C=C Stretch (ν_C=C) | Vinyl (-CH=CH-) | 1650 - 1600 | Medium-Weak |

| C-H Stretch (ν_C-H) | Vinyl & Aromatic | 3100 - 3000 | Medium-Weak |

| C=C Ring Stretches | Naphthalene | 1600 - 1400 | Medium |

| C-H Out-of-Plane Bending | Vinyl & Aromatic | 1000 - 675 | Strong |

Raman spectroscopy offers complementary information to FT-IR, as it detects vibrations based on changes in polarizability rather than dipole moment. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. For 1-(2-nitrovinyl)naphthalene, the C=C stretching of the vinyl group and the breathing modes of the naphthalene ring are expected to produce strong Raman signals. researchgate.net

Similar to FT-IR, the nitro group also gives rise to a prominent band in the Raman spectrum. The symmetric stretching vibration of the NO₂ group, often coupled with the C-N stretch, appears as an intense peak, typically near 1350 cm⁻¹. spectroscopyonline.com The relative intensities of Raman bands can also provide structural insights. For instance, the C-H vibrations of the aliphatic vinyl group versus the aromatic naphthalene ring can often be distinguished. researchgate.net The analysis of Raman spectra of naphthalene and its derivatives shows characteristic peaks that can be used for identification and structural analysis. researchgate.netresearchgate.net

Table 2: Key Raman Shifts for 1-(2-Nitrovinyl)naphthalene

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Symmetric Stretch (ν_s) | Nitro (-NO₂) | ~1350 | Strong |

| C=C Stretch (ν_C=C) | Vinyl (-CH=CH-) | ~1640 | Strong |

| Ring Breathing Mode | Naphthalene | ~1380, ~1020 | Strong, Medium |

| C-H Stretch (ν_C-H) | Vinyl & Aromatic | 3100 - 3000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing valuable data on the conjugated π-electron system of 1-(2-nitrovinyl)naphthalene.

The chromophore in 1-(2-nitrovinyl)naphthalene is the entire conjugated system, where the naphthalene ring's π-system is extended through the vinyl bridge to the electron-withdrawing nitro group. This extensive conjugation is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to the parent naphthalene molecule. Naphthalene itself exhibits strong absorption bands due to π → π* transitions. nist.gov

The electronic spectrum is typically dominated by high-intensity π → π* transitions. libretexts.orglibretexts.org As conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in absorption at longer wavelengths. libretexts.orgmsu.edu For aromatic nitro compounds, extended conjugation can shift absorption into the near-visible region (~330 nm or longer). libretexts.org In addition to the strong π → π* transitions, a weaker n → π* transition, involving the non-bonding electrons on the oxygen atoms of the nitro group, may be observed at a longer wavelength. libretexts.orgrsc.org This transition is often characterized by a much lower molar absorptivity (ε).

The (E)-isomer is generally expected to be more planar, allowing for more effective conjugation between the naphthalene ring and the nitro group. This enhanced conjugation typically leads to a smaller HOMO-LUMO gap and thus an absorption maximum (λ_max) at a longer wavelength compared to the (Z)-isomer. In the (Z)-isomer, steric hindrance between the naphthalene ring and the nitro group can force a non-planar conformation, disrupting the conjugation and causing a hypsochromic (blue) shift in the absorption spectrum. Studies on analogous systems, such as (E)- and (Z)-phenylvinylacetylene, have demonstrated distinct S₀-S₁ origins in their UV spectra, confirming the utility of this method for isomer differentiation. faccts.de

X-Ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. researchgate.netscispace.com For 1-(2-nitrovinyl)naphthalene or its adducts, a single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure.

This technique yields precise data on bond lengths, bond angles, and torsional angles, which define the molecule's absolute stereochemistry and conformation. researchgate.net For 1-(2-nitrovinyl)naphthalene, crystallography would confirm the (E) or (Z) configuration of the vinyl double bond. It would also reveal the dihedral angle between the plane of the naphthalene ring and the plane of the nitrovinyl group. This angle is a critical parameter, as it quantifies the degree of planarity and the potential for steric strain, which influences the molecule's electronic properties. tandfonline.com

Furthermore, analysis of the crystal packing reveals intermolecular interactions such as π-π stacking or hydrogen bonds (if applicable in adducts), which govern the material's solid-state properties. While obtaining a suitable single crystal can be challenging, the resulting structural data is invaluable. scispace.com X-ray crystal structures of adducts formed from reactions involving (E)-2-(2-nitrovinyl)naphthalene have been used to confirm the stereochemistry of the products, demonstrating the power of this technique in the study of this class of compounds. acs.org

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are indispensable tools in the synthesis and analysis of 1-(2-nitrovinyl)naphthalene and its derivatives. These methods are crucial for isolating the target compound from reaction mixtures, assessing its purity, and, in the case of chiral products, determining the enantiomeric composition. The selection of a specific chromatographic technique depends on the scale of the separation, the properties of the compounds involved, and the analytical goal.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (ee) of chiral molecules derived from 1-(2-nitrovinyl)naphthalene. In asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product, HPLC with a chiral stationary phase (CSP) is the gold standard for quantifying the success of the enantioselective transformation.

The principle of chiral HPLC lies in the differential interaction between the two enantiomers of a racemic or enantioenriched mixture and the chiral environment of the CSP. sigmaaldrich.com This leads to different retention times for each enantiomer, allowing for their separation and quantification. The enantiomeric excess is calculated from the relative areas of the two enantiomeric peaks in the chromatogram.

In the context of adducts formed from nitroalkenes like 1-(2-nitrovinyl)naphthalene, specific HPLC conditions have been established. For instance, in the asymmetric Michael addition of aldehydes to nitroolefins, the resulting adducts' enantiomeric excess is routinely determined by chiral HPLC. Research has shown that for adducts of the closely related 2-(2-nitrovinyl)naphthalene, various chiral columns are effective. wiley-vch.de Similarly, the enantiomeric excess of the Michael adduct between (E)-1-(2-nitrovinyl)naphthalene and propanal has been determined using a Chiralcel AS-H column. rsc.org

The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomers. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, AD-H, AS-H, and OZ-H), are commonly employed. wiley-vch.dersc.org The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier, most commonly 2-propanol (isopropanol), at various ratios. wiley-vch.dersc.org The detection wavelength is selected based on the chromophore of the analyte, often in the UV region (e.g., 210 nm, 220 nm, 281 nm, 292 nm) to maximize sensitivity. wiley-vch.dersc.org

Table 1: HPLC Conditions for Enantiomeric Excess (ee) Determination of Nitroalkene Adducts This table presents examples of HPLC conditions used for determining the enantiomeric excess of adducts derived from nitroalkenes, including a derivative of 1-(2-nitrovinyl)naphthalene.

| Analyte (Adduct of) | Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Times (min) |

|---|---|---|---|---|---|

| (E)-1-(2-Nitrovinyl)naphthalene and Propanal (Racemic) | Chiralcel AS-H | Hexane:i-PrOH (90:10) | 0.8 | 210 | 35.78, 37.66, 45.85, 54.16 |

| 2-(2-Nitrovinyl)naphthalene and Propanal | Chiralcel OD-H | 2-Propanol:Hexane (1:20) | 1.0 | 292 | Major: 22.9, Minor: 13.7 |

| 2-(2-Nitrovinyl)-naphthalene and Propanal | Chiralcel OD-H | 2-Propanol:Hexane (1:20) | 1.0 | 221 | Major: 14.9, Minor: 12.0 |

| (E)-β-Nitrostyrene and Hexanal | Chiralcel OD-H | 2-Propanol:Hexane (1:20) | 1.0 | 220 | Major: 14.0, Minor: 10.7 |

Data sourced from multiple research findings. wiley-vch.dersc.org

Column Chromatography for Compound Isolation